Oxazepam acetate

Vue d'ensemble

Description

Oxazepam is a short-to-intermediate-acting benzodiazepine . It is used to relieve symptoms of anxiety, including anxiety caused by depression, and the symptoms of alcohol withdrawal . This medicine may also be used to treat tension, agitation, and irritability in older patients .

Synthesis Analysis

Oxazepam is a derivative of chlordiazepoxide, which was the first synthesized benzodiazepine . The synthesis of oxazepam and other benzodiazepines involved targeted synthesis, which allowed the production of benzodiazepines with characteristic hypnotic and/or anticonvulsant functions, and different biological half-lives .

Molecular Structure Analysis

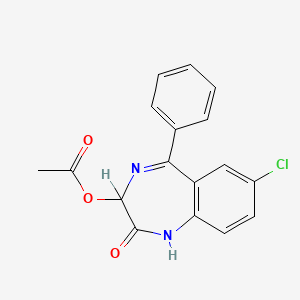

The molecular formula of Oxazepam acetate is C17H13ClN2O3 . It has an average mass of 328.750 Da and a monoisotopic mass of 328.061462 Da .

Chemical Reactions Analysis

Oxazepam undergoes racemization, whereas its 3-Oacyl and 3-Omethyl derivatives are stable . The racemization half-lives of oxazepam enantiomers were determined by monitoring changes in ellipticity as a function of time on a spectropolarimeter immediately (within 30 s) following resolution of enantiomers .

Physical And Chemical Properties Analysis

Oxazepam acetate has a molecular formula of C17H13ClN2O3, an average mass of 328.75, and a monoisotopic mass of 328.06147 .

Applications De Recherche Scientifique

Mutagenic and Carcinogenic Research

- Mutagenic Response : Oxazepam has been studied for its mutagenic responses. It showed a dose-dependent increase in micronucleus fractions in various cell types, indicating its potential for causing mutations (Stopper et al., 1993).

- Carcinogenic Properties : Research has explored the carcinogenic properties of oxazepam in different animal models. Studies have shown an increased incidence of hepatocellular adenomas and carcinomas in exposed mice (Bucher et al., 1994).

Pharmacogenetics

- Genetic Determinants of Metabolism : The UGT2B15 D85Y genotype and gender are significant determinants of S-oxazepam glucuronidation by human liver, explaining the polymorphic nature of oxazepam metabolism (Court et al., 2004).

Drug Metabolism

- Metabolic Profile and Clinical Aspects : Oxazepam's metabolism has been extensively studied, focusing on glucuronide conjugation and stereoselective interspecies differences, which are crucial for clinical and forensic interpretations (Dinis-Oliveira, 2017).

Pharmacokinetics

- Drug Disposition in Liver Disease : Oxazepam's elimination half-life and plasma clearance in patients with liver diseases like hepatitis and cirrhosis are comparable to those in healthy individuals, indicating its normal elimination in these conditions (Shull et al., 1976).

Neuropharmacology

- Effects on Memory and Cognition : Oxazepam affects memory and cognitive functions, as shown by changes in event-related potentials and behavior in recognition memory tasks (Münte et al., 1993).

Analytical Chemistry

- Analytical Methods for Oxazepam : Studies have developed methods for the quality control of oxazepam in pharmaceutical formulations, using techniques like polarography and fluorigenic derivatization (Goldsmith et al., 1973; Berrueta et al., 1994).

Safety And Hazards

Oxazepam can cause side effects such as drowsiness, dizziness, headache, memory impairment, paradoxical excitement, and anterograde amnesia . It can also cause a drop in blood pressure, especially when going from a lying down or sitting position to standing . This may increase a person’s risk of falls . Withdrawal symptoms may occur if oxazepam has been taken long-term or at higher-than-recommended dosages and then stopped abruptly .

Orientations Futures

Oxazepam is an FDA-approved benzodiazepine used for the treatment of alcohol withdrawal and the management of anxiety disorders . It has a variety of uses, including several outside of its approved indications such as confusional arousals, sleep terrors, social phobia, post-traumatic stress disorder, insomnia, premenstrual syndrome, and catatonia . Currently, oxazepam is not FDA-approved for use in children under the age of six due to the risk of respiratory arrest .

Propriétés

IUPAC Name |

(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3/c1-10(21)23-17-16(22)19-14-8-7-12(18)9-13(14)15(20-17)11-5-3-2-4-6-11/h2-9,17H,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRWUTOZBRWYCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939582 | |

| Record name | 7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxazepam acetate | |

CAS RN |

1824-74-4 | |

| Record name | (±)-Oxazepam acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1824-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazepam acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazepam acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14672 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1,3-dihydro-5-phenyl-2-oxo-2H-1,4-benzodiazepin-3-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXAZEPAM ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/611V4315UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

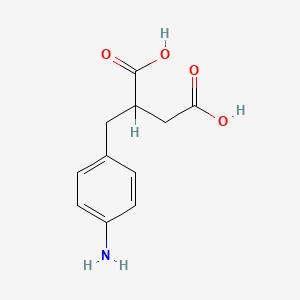

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.